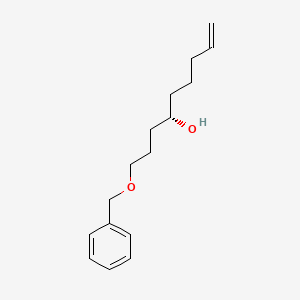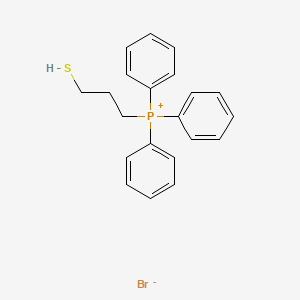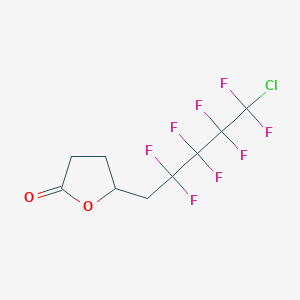![molecular formula C10H9F3O3S B12591648 Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647855-97-8](/img/structure/B12591648.png)
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate is an organic compound that features a trifluoromethyl group, a methoxy group, and a sulfanyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often require the presence of a strong base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in enzyme studies.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with an amine group instead of an ester.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups but lacks the methoxy and sulfanyl groups.
4-(Trifluoromethyl)aniline: Features a single trifluoromethyl group at a different position on the benzene ring.
Uniqueness
Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a trifluoromethyl and a sulfanyl group can significantly influence its behavior in chemical reactions and its interactions with biological targets.
Propiedades
Número CAS |
647855-97-8 |
|---|---|
Fórmula molecular |
C10H9F3O3S |
Peso molecular |
266.24 g/mol |
Nombre IUPAC |
methyl 3-methoxy-5-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C10H9F3O3S/c1-15-7-3-6(9(14)16-2)4-8(5-7)17-10(11,12)13/h3-5H,1-2H3 |
Clave InChI |
NNJZYGYJYLJHFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)OC)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)



![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)

![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)


